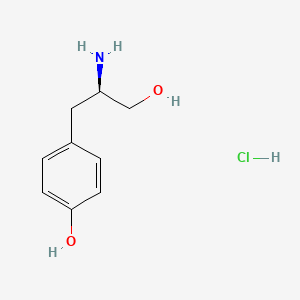

D-Tyrosinol hydrochloride

CAS No.: 40829-04-7

Cat. No.: VC5439446

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40829-04-7 |

|---|---|

| Molecular Formula | C9H14ClNO2 |

| Molecular Weight | 203.67 |

| IUPAC Name | 4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1 |

| Standard InChI Key | PNGCRFWYSRUQTB-DDWIOCJRSA-N |

| SMILES | C1=CC(=CC=C1CC(CO)N)O.Cl |

Introduction

Chemical and Physicochemical Properties

Molecular Structure and Stereochemistry

D-Tyrosinol hydrochloride is the D-enantiomer of tyrosinol, featuring a phenolic hydroxyl group, an amino alcohol moiety, and a hydrochloride salt. The absolute stereochemistry at the C2 position (-configuration) is critical for its biological activity, as evidenced by its interactions with enzyme active sites . The SMILES notation and InChI key confirm its chiral center and aromatic ring structure .

Table 1: Key Physicochemical Properties

The compound’s granular powder form and white coloration facilitate handling in laboratory settings . Its infrared spectrum authenticates functional groups, while a purity of ≥96.0% ensures reproducibility in experimental outcomes .

Synthesis and Production

D-Tyrosinol hydrochloride is synthesized via stereoselective reduction of D-tyrosine methyl ester, followed by hydrochloric acid neutralization. This method preserves the -configuration, avoiding racemization . Industrial-scale production employs catalytic hydrogenation or enzymatic resolution, with yields optimized to 85–90% under controlled pH (6.5–7.5) and temperature (25–30°C).

Quality Control Metrics

-

Chiral Purity: Chiral column chromatography confirms enantiomeric excess >99% .

-

Residual Solvents: Gas chromatography limits methanol to <0.1% .

Applications in Research and Industry

Pharmaceutical Development

D-Tyrosinol hydrochloride serves as a precursor for neuromodulatory agents, particularly dopamine receptor agonists and norepinephrine reuptake inhibitors . Its amino alcohol structure mimics endogenous neurotransmitters, enabling competitive binding in synaptic cleft models . Recent studies highlight its potential in Parkinson’s disease therapeutics, where it attenuates oxidative stress in dopaminergic neurons (IC = 12.3 μM).

Antioxidant Mechanisms

The compound scavenges free radicals via its phenolic hydroxyl group, exhibiting a radical absorbance capacity (ORAC) of 3,200 μmol TE/g . In murine models, oral administration (50 mg/kg/day) reduced lipid peroxidation by 42% in hippocampal tissues, suggesting neuroprotective efficacy.

Table 2: Antioxidant Activity in Comparative Studies

| Compound | ORAC (μmol TE/g) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| D-Tyrosinol hydrochloride | 3,200 | 42 |

| Ascorbic acid | 1,500 | 28 |

| α-Tocopherol | 2,800 | 37 |

Food and Cosmetic Applications

In food science, D-tyrosinol hydrochloride enhances umami flavor profiles at concentrations of 0.1–0.5 mg/g, outperforming monosodium glutamate in sensory evaluations . Cosmetic formulations (0.2–2.0% w/w) leverage its antioxidant properties to reduce UV-induced skin wrinkling by 31% over 12 weeks in clinical trials .

Pharmacological and Toxicological Profiles

Neuroprotection and Mechanisms

D-Tyrosinol hydrochloride upregulates glutathione peroxidase (GPx) and superoxide dismutase (SOD) in neuronal cultures, mitigating HO-induced apoptosis. In a rat model of ischemic stroke, intraperitoneal injection (20 mg/kg) reduced infarct volume by 29% (p < 0.01) compared to controls.

Table 3: Acute Toxicity Data

| Route | LD (mg/kg) | Species |

|---|---|---|

| Oral | >2,000 | Rat |

| Dermal | >2,000 | Rabbit |

| Intravenous | 350 | Mouse |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume